The synthesis of Carumonam involves several key steps that integrate organic chemistry techniques. One notable method utilizes a condensation reaction between specific thiazole derivatives and azetidinone precursors to construct the beta-lactam core. The following outlines the synthetic route:
This synthetic approach avoids strong acids that could damage the beta-lactam ring, thereby improving yield and purity compared to traditional methods .
The molecular structure of Carumonam can be represented as follows:
The structural representation includes a beta-lactam ring, which is essential for its antibacterial activity, along with various functional groups that contribute to its pharmacological properties. The stereochemistry of Carumonam includes defined stereocenters that are critical for its biological function .
Carumonam participates in various chemical reactions typical of beta-lactam antibiotics:
These reactions are crucial for modifying Carumonam's structure to enhance its efficacy or alter its pharmacokinetic properties.
Carumonam exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death, particularly effective against Gram-negative bacteria due to their unique cell wall structure.
The compound's mechanism is characterized by:
Carumonam displays several notable physical and chemical properties:
These properties are essential for understanding how Carumonam behaves in biological systems and its potential formulations.
Carumonam has been investigated primarily for its antibacterial activity against various pathogens, particularly those resistant to other antibiotics. Its potential applications include:
Despite its promising profile, further clinical evaluation is necessary to establish its efficacy and safety in broader therapeutic contexts .
Monobactams represent a distinct subclass of β-lactam antibiotics characterized by a monocyclic core structure, contrasting with the bicyclic scaffolds of penicillins, cephalosporins, and carbapenems. Their discovery emerged from systematic screenings of soil bacteria in the early 1980s. Researchers isolated the first natural monobactams—sulfazecin and isosulfazecin—from Pseudomonas acidophila and Chromobacterium violaceum, revealing a unique N-sulfonated β-lactam ring [3] [5]. This structural configuration confers intrinsic resistance to metallo-β-lactamases (MBLs), a major advantage over other β-lactam classes [9]. The only monobactam approved for clinical use in the United States, aztreonam, was developed through synthetic optimization of these natural leads. Its introduction addressed a critical need for antibiotics with minimal cross-reactivity in penicillin-allergic patients and targeted activity against Gram-negative pathogens [1] [5]. Monobactams exhibit a narrow spectrum, primarily targeting Gram-negative penicillin-binding proteins (PBPs), particularly PBP3 of Pseudomonas aeruginosa and Enterobacteriaceae, while demonstrating negligible affinity for Gram-positive or anaerobic PBPs [6] [9].
Table 1: Key Milestones in Monobactam Development
| Year | Event | Significance |
|---|---|---|
| 1981 | Isolation of sulfazecin from Pseudomonas acidophila | First natural monobactam discovered; prototype for N-sulfonated β-lactams [3] |
| 1981 | Discovery of isosulfazecin from Chromobacterium violaceum | Confirmed natural occurrence of monocyclic β-lactams [5] |
| 1983 | Synthesis and clinical evaluation of aztreonam | First FDA-approved monobactam (1986); Gram-negative specific [1] |
| Mid-1980s | Development of carumonam (AMA-1080) | Structural derivative of sulfazecin; enhanced β-lactamase stability [8] |
Carumonam (designated AMA-1080 or Ro 17-2301 during development) is a synthetic monobactam directly engineered from the sulfazecin scaffold. Its structure preserves two critical pharmacophores of natural monobactams: (1) the N-alkyl sulfonate group at position N1, which activates the β-lactam ring for acylation of PBPs, and (2) the aminothiazole oxime side chain at C3, which enhances permeability through Gram-negative porins and affinity for essential PBPs [4] [8]. Key modifications distinguishing carumonam from sulfazecin include:
Figure: Structural Comparison of Sulfazecin and Carumonam
Sulfazecin: N1: -SO3H C3: -O-CH(NH2)-CH(OH)-CH3 C4: -H Carumonam: N1: -SO3H C3: -N=C(NH2)-C3H3 (aminothiazole oxime) + propenoyl group C4: -CH3 Carumonam’s resilience against β-lactamases stems from strategic synthetic modifications targeting two vulnerability points: the β-lactam ring and the side chain.
N1 Sulfonate Activation: The N-sulfonated nitrogen withdraws electrons from the β-lactam carbonyl, increasing its electrophilicity. This facilitates rapid acylation of PBPs but paradoxically hinders hydrolysis by serine β-lactamases (classes A, C, D) due to steric and electronic mismatches in their active sites [6] [9]. Crucially, this group renders carumonam intrinsically inert to metallo-β-lactamases (MBLs, class B), which hydrolyze virtually all other β-lactams, including carbapenems [9].
C4 Methyl Group: The introduction of a methyl group at C4 creates steric hindrance adjacent to the scissile amide bond of the β-lactam ring. This physically obstructs the approach of hydrolytic enzymes, particularly extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases [4] [6]. The methyl group also elevates "Woodward’s parameter (h)"—a geometric measure correlating ring reactivity with antibiotic potency. Higher h values indicate greater pyramidality of the β-lactam nitrogen, enhancing target acylation [6].
C3 Aminothiazole Oxime: This side chain mimics those found in third-generation cephalosporins (e.g., ceftazidime). It reduces recognition by efflux pumps, improves outer membrane penetration in Gram-negative bacteria, and fine-tunes affinity for PBP3, the primary lethal target in Gram-negative pathogens [4] [8].
Table 2: Impact of Structural Features on β-Lactamase Stability
| Structural Element | Chemical Effect | Resistance Consequence |
|---|---|---|
| N1-Sulfonate | Electron withdrawal from β-lactam carbonyl | Blocks metallo-β-lactamase hydrolysis; reduces serine-β-lactamase affinity [9] |
| C4 Methyl Group | Steric hindrance of β-lactam carbonyl | Impedes hydrolysis by ESBLs and AmpC enzymes; increases Woodward’s height (h) [6] |
| C3 Aminothiazole Oxime | Optimized hydrophilicity and stereochemistry | Reduces porin exclusion; minimizes recognition as substrate by periplasmic β-lactamases [4] |
Quantitative studies confirm carumonam’s stability: It exhibits >100-fold lower hydrolysis rates by TEM-1 and SHV-1 β-lactamases compared to ampicillin and remains unaffected by MBLs like NDM-1 or IMP-1, unlike carbapenems or cephalosporins [4] [9]. This stability profile positioned carumonam as a candidate for treating infections caused by β-lactamase-producing Gram-negative bacilli, though its clinical adoption remains limited outside Japan [8]. The molecule’s design underscores a key principle: targeted synthetic modifications can exploit biochemical differences between bacterial targets (PBPs) and resistance elements (β-lactamases) to preserve antibiotic efficacy.
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2